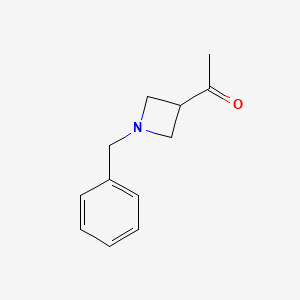
2-Ethoxycarbonylselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxycarbonylselenophene is a selenium-containing heterocyclic compound It belongs to the class of selenophenes, which are characterized by a five-membered ring structure containing one selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonylselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with elemental selenium under specific conditions to form the selenophene ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycarbonylselenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
Scientific Research Applications
2-Ethoxycarbonylselenophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonylselenophene involves its interaction with molecular targets through its selenium atom. The selenium atom can participate in redox reactions, influencing various biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Thiophene: Contains sulfur instead of selenium. It is widely used in organic electronics and materials science.
Furan: Contains oxygen instead of selenium. It is used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrole: Contains nitrogen instead of selenium. It is important in the synthesis of biologically active compounds.
Uniqueness: 2-Ethoxycarbonylselenophene is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics .
Properties
Molecular Formula |
C7H8O2Se |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
ethyl selenophene-2-carboxylate |
InChI |
InChI=1S/C7H8O2Se/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
InChI Key |
BWTVGQUMIWMJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)


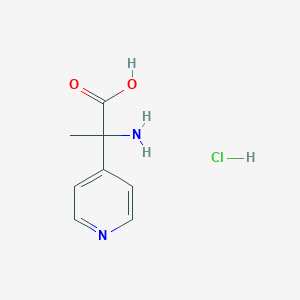
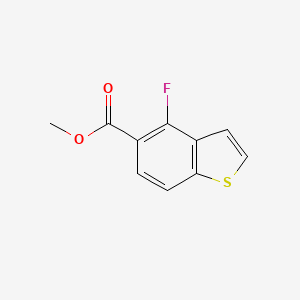
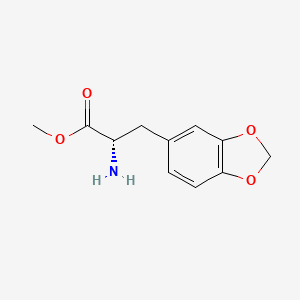


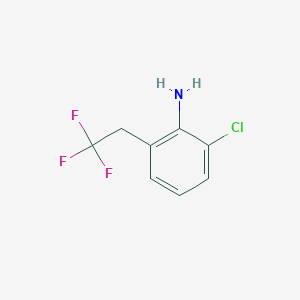

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
